N-(叠氮-PEG2)-N-荧光素-PEG3-酸

描述

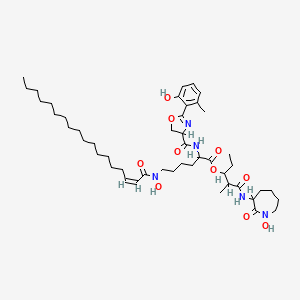

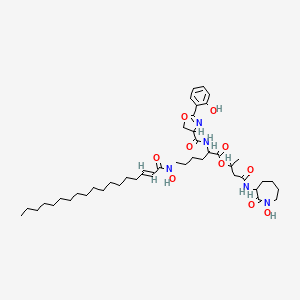

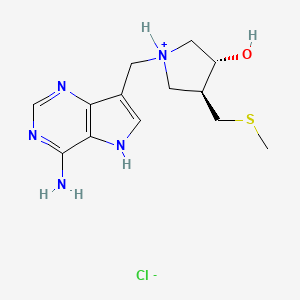

“N-(Azido-PEG2)-N-Fluorescein-PEG3-acid” is a fluorescein labeling reagent containing a terminal azide group and a terminal carboxylic acid . The azide group enables PEGylation via Click Chemistry . The terminal carboxylic acid can react with primary amino groups in the presence of EDC or HATU . This compound is used for research purposes .

Synthesis Analysis

The synthesis of “N-(Azido-PEG2)-N-Fluorescein-PEG3-acid” involves the use of click chemistry . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Chemical Reactions Analysis

The azide group in “N-(Azido-PEG2)-N-Fluorescein-PEG3-acid” can participate in click chemistry reactions . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .科学研究应用

偶联和成像研究

- 配位碳水化合物结合蛋白的偶联:与 N-(叠氮-PEG2)-N-荧光素-PEG3-酸 密切相关的叠氮胺接头已合成并用于创建碳水化合物-荧光素偶联物。这项创新对于研究碳水化合物结合蛋白至关重要,证明了该接头在生物研究中的实用性 (Bertozzi & Bednarski,1991 年)。

生化和生物医学应用

- 双模态成像:一项关于光活化荧光团的研究,其中包括荧光素和其他带有叠氮基团的染料,突出了它们在结合光学成像和正电子发射断层扫描的双模态成像中的应用。这项技术对临床病理学和术中手术显示出前景 (Guillou 等人,2022 年)。

- 乳腺癌细胞的靶向成像:与 N-(叠氮-PEG2)-N-荧光素-PEG3-酸 在结构上相似的异硫氰酸荧光素 (FITC) 已成功用于靶向荧磁性纳米粒子对乳腺癌 MCF-7 细胞进行成像。这项研究说明了此类化合物在癌症诊断中的潜力 (Majd 等人,2013 年)。

纳米技术和材料科学

- 碳纳米管的非共价功能化:荧光素-聚乙二醇 (Fluor-PEG) 已用于对碳纳米管进行非共价功能化。此过程使纳米管水溶并为其提供荧光标记,展示了 N-(叠氮-PEG2)-N-荧光素-PEG3-酸 在纳米材料开发中的适应性 (Nakayama-Ratchford 等人,2007 年)。

先进材料合成和表征

- 基于聚合物的染料包封:在生物工程和光学成像领域,亲水荧光染料花菁3已被包封在 PEG 和叠氮三甘油基树状聚合物中。这展示了 N-(叠氮-PEG2)-N-荧光素-PEG3-酸 在稳定和增强荧光染料效用方面的潜力 (Kumar 等人,2018 年)。

细胞和分子生物学

- 动态细胞粘附研究:与 N-(叠氮-PEG2)-N-荧光素-PEG3-酸 相似的化合物叠氮-[聚赖氨酸-g-PEG] 的使用对于研究动态细胞粘附至关重要。它促进了受控的细胞粘附和形状改变,强调了其在细胞生物学研究中的重要性 (van Dongen 等人,2013 年)。

安全和危害

作用机制

Target of Action

N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a fluorescein labeling reagent . Its primary targets are molecules containing primary amino groups . The terminal carboxylic acid of the compound can react with these primary amino groups in the presence of EDC or HATU .

Mode of Action

The compound contains a terminal azide group that enables PEGylation via Click Chemistry . Click Chemistry is a type of chemical reaction where azide and alkyne functional groups react to form a stable triazole linkage . This reaction is typically catalyzed by copper (CuAAc) but can also occur strain-promoted with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound’s interaction with its targets primarily involves the formation of stable triazole linkages via Click Chemistry . This process can affect various biochemical pathways depending on the nature of the target molecule.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the compound’s action is the formation of a stable triazole linkage with target molecules . This can enable the labeling of these molecules with fluorescein, allowing for their detection and study in various research applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. For instance, the Click Chemistry reactions it participates in are typically catalyzed by copper, suggesting that the presence and concentration of copper in the environment could impact its efficacy . Additionally, the compound is recommended to be stored at -20°C , indicating that temperature could affect its stability.

生化分析

Biochemical Properties

The azide group in N-(Azido-PEG2)-N-Fluorescein-PEG3-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property allows it to interact with various biomolecules, including enzymes and proteins, through covalent bonding . The nature of these interactions is largely dependent on the specific biomolecules involved and can range from enzyme inhibition to activation .

Cellular Effects

N-(Azido-PEG2)-N-Fluorescein-PEG3-acid has demonstrated potential for application in the biomedical field due to its excellent water solubility and biocompatibility . It can influence cell function by reducing non-specific interactions with biomolecules, effectively reducing unnecessary side effects and interference

Molecular Mechanism

The molecular mechanism of action of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N5O12S/c37-40-38-8-12-48-16-17-49-13-9-41(10-14-50-18-20-51-19-15-47-11-7-33(44)45)35(54)39-24-1-4-28-27(21-24)34(46)53-36(28)29-5-2-25(42)22-31(29)52-32-23-26(43)3-6-30(32)36/h1-6,21-23,42-43H,7-20H2,(H,39,54)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJYXCRDKLEIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N5O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)

![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)